ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate

Description

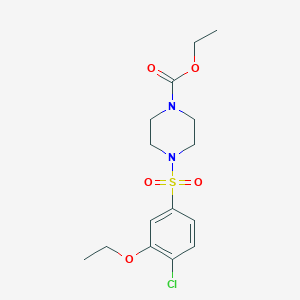

Ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a benzenesulfonyl substituent at the 4-position of the piperazine ring. The sulfonyl group is further substituted with a 4-chloro-3-ethoxy aromatic ring, while the piperazine nitrogen is functionalized with an ethyl carboxylate group. The compound’s piperazine core is conformationally flexible, often adopting chair or boat conformations depending on substitution patterns .

Properties

IUPAC Name |

ethyl 4-(4-chloro-3-ethoxyphenyl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O5S/c1-3-22-14-11-12(5-6-13(14)16)24(20,21)18-9-7-17(8-10-18)15(19)23-4-2/h5-6,11H,3-4,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPMVCJYUUTGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This reaction forms the sulfonyl piperazine intermediate, which is then reacted with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can also interact with various receptors, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial actions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

The compound’s structural analogs differ primarily in the substituents on the benzene ring, the sulfonamide/carbamate linkages, and the nature of the ester group. Key comparisons include:

| Compound Name | Substituents on Aromatic Ring | Piperazine Substitution | Key Properties/Applications | Evidence ID |

|---|---|---|---|---|

| Ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate | 4-Cl, 3-OCH₂CH₃ | Benzenesulfonyl group at N4 | Potential enzyme inhibition (sulfonamide activity) | [11] |

| Ethyl 4-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-1-piperazinecarboxylate | 4-Cl, 3-F | Benzyl-piperidine-piperazine hybrid | Increased lipophilicity (fluorine substitution) | [2] |

| Ethyl 4-[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate | 4-Cl, 2-CH₃ | Methylsulfonyl-glycine linkage | Enhanced metabolic stability (methylsulfonyl group) | [3] |

| Ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate | 3-Cl, 4-OCH₃ | Chloro-methoxy-sulfonyl hybrid | Tunable solubility (methoxy group) | [6] |

| Ethyl 4-{[3-(acetylamino)-4-ethoxyphenyl]sulfonyl}piperazine-1-carboxylate | 3-NHCOCH₃, 4-OCH₂CH₃ | Acetamido-ethoxy substitution | Bioactivity in antimicrobial assays (acetamido group) | [11] |

Research Findings and Implications

- Pharmacological Potential: The 4-chloro-3-ethoxy substitution pattern is understudied compared to 4-chloro-3-fluoro or methoxy analogs, suggesting untapped therapeutic avenues.

- Structure-Activity Relationships (SAR) :

- Hydrophobic Substituents : Chlorine and ethoxy groups improve membrane permeability but may reduce aqueous solubility.

- Sulfonamide vs. Carbamate : Sulfonamide derivatives (e.g., target compound) exhibit stronger enzyme inhibition than carbamates (e.g., ) due to enhanced hydrogen-bonding capacity .

Biological Activity

Ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C16H20ClN2O4S

- Molecular Weight : 374.86 g/mol

- IUPAC Name : this compound

This structure features a piperazine ring with a sulfonamide group, which is often associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research suggests that it may modulate neurotransmitter systems, particularly those involving GABAergic pathways, which are crucial for seizure control and anxiety modulation .

Key Mechanisms Include:

- GABA Receptor Modulation : The compound may enhance GABA receptor activity, leading to increased inhibitory neurotransmission. This mechanism is significant in the context of anticonvulsant effects.

- Enzyme Inhibition : It may inhibit certain enzymes involved in neurotransmitter metabolism, thereby altering levels of key neurotransmitters like serotonin and dopamine.

Anticonvulsant Properties

Studies have indicated that derivatives of piperazine compounds exhibit anticonvulsant properties. For instance, compounds similar to this compound have been evaluated for their effectiveness in models of epilepsy. In particular, the compound's efficacy was noted in various seizure models, suggesting potential use in treating epilepsy .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its sulfonamide group is known for contributing to antibacterial activity by inhibiting bacterial folic acid synthesis. Further investigations are needed to quantify this effect against specific bacterial strains.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.